Axitinib Impurity 4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

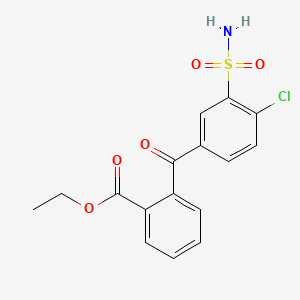

Axitinib Impurity 4 is a derivative of Axitinib . Axitinib is an indazole derivative and a second-generation tyrosine kinase inhibitor that works by selectively inhibiting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3) .

Synthesis Analysis

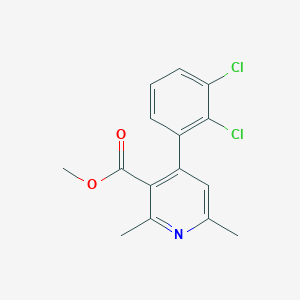

Axitinib derivatives were designed by replacing the C=C moiety with the N=N group, and the substituted benzene or pyrrole analogs were considered to replace the pyridine ring . The cocrystallization of Axitinib with a group of carboxylic acids was attempted to improve its aqueous solubility .Molecular Structure Analysis

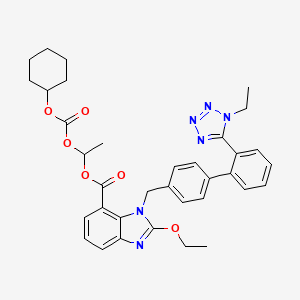

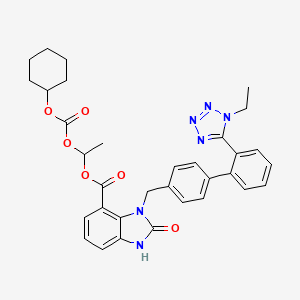

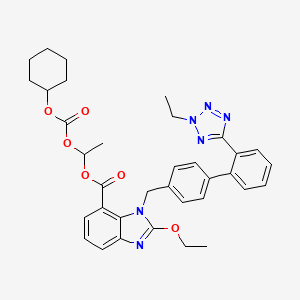

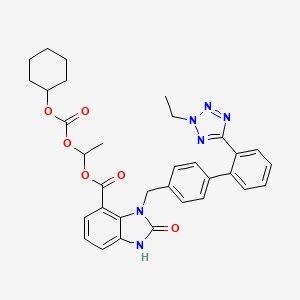

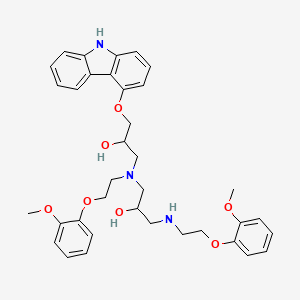

The molecular formula of Axitinib Impurity 4 is C22H20N4OS, and its molecular weight is 388.49 .Chemical Reactions Analysis

Axitinib is metabolized primarily in the liver by cytochrome P450 (CYP) 3A4/5 and, to a lesser extent (<10% each), by CYP1A2, CYP2C19, and uridine diphosphate glucuronosyltransferase (UGT) 1A1 .Physical And Chemical Properties Analysis

Axitinib pharmacokinetics are dose-proportional within 1–20 mg twice daily, which includes the clinical dose range. Axitinib has a short effective plasma half-life (range 2.5–6.1 h), and the plasma accumulation of axitinib is in agreement with what is expected based on the plasma half-life of the drug .科学的研究の応用

Angiogenesis Inhibition in Solid Tumors

Axitinib Impurity 4 has been studied for its potential to inhibit angiogenesis, the process of new blood vessel formation, which is crucial for tumor growth and metastasis . By targeting the VEGFR-2 kinase, it impedes the angiogenic activity of VEGF proteins, thereby restricting the supply of oxygen and nutrients to tumors, leading to their regression.

Enhanced Efficacy of Chemotherapy

Research indicates that Axitinib derivatives can be synthesized to enhance the efficacy of chemotherapy . By modifying the molecular structure, these derivatives can exhibit more potent anti-proliferative activities than Axitinib itself, potentially improving outcomes in chemotherapy treatments.

Treatment of Metastatic Renal Cell Carcinoma (RCC)

Axitinib is a frontline treatment for advanced metastatic RCC . It works by preventing cellular adhesion, inducing apoptosis in cancer cells, and inhibiting angiogenesis, which is essential for the growth and spread of renal tumors.

Pharmacokinetic Studies

Impurity 4 of Axitinib can be used in pharmacokinetic studies to understand the drug’s behavior within the body . These studies help in determining the absorption, distribution, metabolism, and excretion of Axitinib, which is critical for optimizing dosing and minimizing side effects.

Development of Anti-Cancer Medications

Axitinib and its impurities are used in the development and validation of other anti-cancer medications . This includes studying their associated substances and degradation products, which is vital for ensuring the safety and efficacy of new cancer treatments.

Improving Oral Bioavailability

The solubility and, consequently, the oral bioavailability of Axitinib can be improved through cocrystallization with carboxylic acids . This process enhances the clinical efficacy of Axitinib, making it a more effective oral therapeutic agent for treating cancers.

Safety And Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis of Axitinib Impurity 4 involves the conversion of a starting material to the desired product through a series of chemical reactions.", "Starting Materials": [ "4-[(2,4-dimethylpyridin-3-yl)methylamino]-N-ethylpicolinamide", "Hydrogen chloride", "Sodium hydroxide", "Methanol", "Acetonitrile", "Ethyl acetate", "Water" ], "Reaction": [ { "Step 1": "The starting material is reacted with hydrogen chloride in methanol to form the hydrochloride salt." }, { "Step 2": "The hydrochloride salt is treated with sodium hydroxide in water to generate the free base." }, { "Step 3": "The free base is then reacted with acetonitrile and ethyl acetate to form the desired product, Axitinib Impurity 4." } ] } | |

CAS番号 |

1443118-73-7 |

製品名 |

Axitinib Impurity 4 |

分子式 |

C22H20N4OS |

分子量 |

388.49 |

純度 |

> 95% |

数量 |

Milligrams-Grams |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

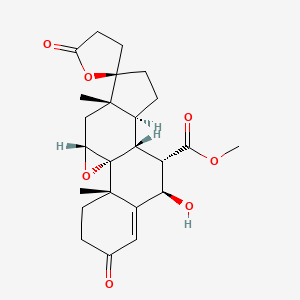

![3-[[4-[2-[1-[(2S,3R,4R,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]tetrazol-5-yl]phenyl]phenyl]methyl]-2-ethoxybenzimidazole-4-carboxylic acid](/img/structure/B600943.png)